3-(Pyrimidin-2-yloxy)benzaldehyde
Overview
Description
3-(Pyrimidin-2-yloxy)benzaldehyde is an organic compound with the molecular formula C11H8N2O2 It is a benzaldehyde derivative where the benzene ring is substituted with a pyrimidin-2-yloxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-2-yloxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-2-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents such as dimethylformamide.
Major Products Formed
Oxidation: 3-(Pyrimidin-2-yloxy)benzoic acid.
Reduction: 3-(Pyrimidin-2-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrimidin-2-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-yloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrimidin-2-yloxy group can enhance binding affinity and specificity to these targets, thereby modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidin-5-yl)benzaldehyde: Similar structure but with the pyrimidinyl group at a different position.
4-(Pyrimidin-2-yloxy)benzaldehyde: Similar structure but with the pyrimidinyl group at the fourth position.
Uniqueness
3-(Pyrimidin-2-yloxy)benzaldehyde is unique due to the specific positioning of the pyrimidin-2-yloxy group, which can influence its reactivity and binding properties. This unique structure can result in different chemical and biological activities compared to its isomers.
Properties
IUPAC Name |
3-pyrimidin-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-8-9-3-1-4-10(7-9)15-11-12-5-2-6-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSRAYKUJFONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376898 | |
Record name | 3-(Pyrimidin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809063 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
263349-26-4 | |
Record name | 3-(Pyrimidin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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